![molecular formula C8H7N3O5 B5402319 4-nitro-2-[[(E)-2-nitroethenyl]amino]phenol](/img/structure/B5402319.png)
4-nitro-2-[[(E)-2-nitroethenyl]amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-2-[[(E)-2-nitroethenyl]amino]phenol is an organic compound that features both nitro and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-[[(E)-2-nitroethenyl]amino]phenol typically involves a multi-step process. One common method includes the nitration of phenol to form 4-nitrophenol, followed by a reaction with nitroethene to introduce the nitroethenyl group. The reaction conditions often require acidic or basic catalysts to facilitate the nitration and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green synthesis methods, such as using metal nanoparticles as catalysts, are being explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-nitro-2-[[(E)-2-nitroethenyl]amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the phenol group.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), hydrogen gas with metal catalysts (e.g., palladium on carbon).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Reduction: 4-amino-2-[[(E)-2-aminoethenyl]amino]phenol.
Oxidation: 4-nitro-2-[[(E)-2-nitroethenyl]amino]quinone.
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
4-nitro-2-[[(E)-2-nitroethenyl]amino]phenol has several applications in scientific research:
Chemistry: Used as a model compound in studies of catalytic reduction and oxidation reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological molecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-2-[[(E)-2-nitroethenyl]amino]phenol involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects. The phenol group can participate in redox reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-nitrophenol: A simpler compound with similar nitro and phenol groups.
2-amino-4-nitrophenol: Contains an amino group instead of the nitroethenyl group.
4-nitroaniline: Features a nitro group and an amino group on a benzene ring.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-nitro-2-[[(E)-2-nitroethenyl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O5/c12-8-2-1-6(11(15)16)5-7(8)9-3-4-10(13)14/h1-5,9,12H/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCBXFMUMXRWSE-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC=C[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N/C=C/[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-1-(4-ethoxy-3-methylphenyl)-4-oxobutan-1-one](/img/structure/B5402244.png)
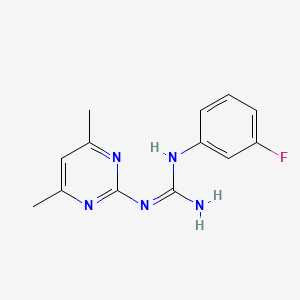
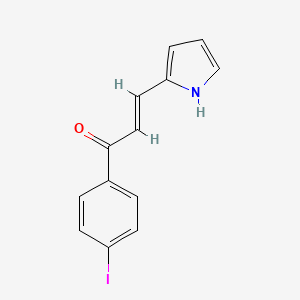
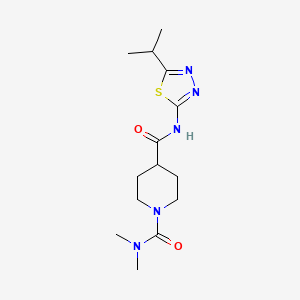
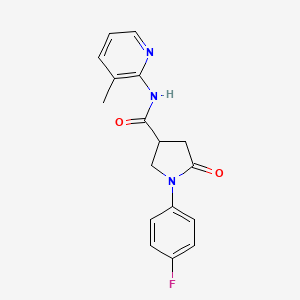
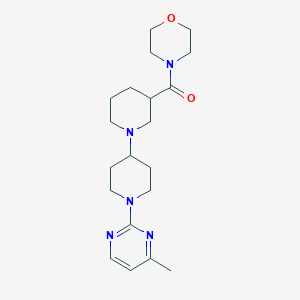
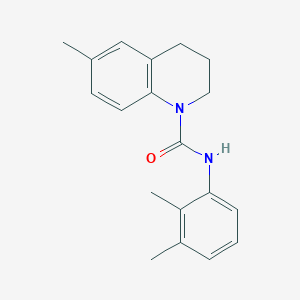
![1-[(E)-hex-2-enyl]-4-imidazol-1-ylpiperidine-4-carboxylic acid](/img/structure/B5402298.png)
![2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-YL PROPANOATE](/img/structure/B5402310.png)
![N-[2-(2-chlorophenyl)-1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)vinyl]-4-methylbenzamide](/img/structure/B5402323.png)
![N,1-dimethyl-N-[(1-methyl-3-piperidinyl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5402326.png)
![N-(3-chloro-4-fluorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B5402327.png)
![(2,4-dimethylphenyl)-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]methanone](/img/structure/B5402332.png)
![(5E)-5-[[3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5402340.png)
